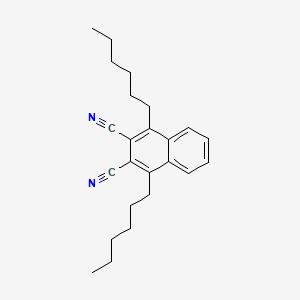
1,4-Dihexylnaphthalene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihexylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C24H30N2 It is a derivative of naphthalene, characterized by the presence of two hexylnaphthalene groups and two cyano groups at the 2 and 3 positions of the naphthalene ring
Métodos De Preparación
The synthesis of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with hexyl groups and cyano groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: This involves the substitution of hydrogen atoms in the naphthalene ring with hexyl groups and cyano groups using appropriate reagents and catalysts.
Catalytic Hydrogenation: This method involves the reduction of naphthalene derivatives in the presence of a catalyst to introduce the hexyl groups.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1,4-Dihexylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amine groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dihexylnaphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways in biological systems. The cyano groups and hexylnaphthalene moieties play a crucial role in its binding to specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1,4-Dihexylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: This compound has hydroxyl groups instead of hexyl groups, leading to different chemical and biological properties.
1,4-Dimethylnaphthalene-2,3-dicarbonitrile: The presence of methyl groups instead of hexyl groups results in different reactivity and applications.
1,4-Diethylnaphthalene-2,3-dicarbonitrile: The ethyl groups confer different physical and chemical properties compared to the hexyl groups.
Propiedades
Número CAS |
193066-04-5 |
|---|---|
Fórmula molecular |
C24H30N2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1,4-dihexylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H30N2/c1-3-5-7-9-13-21-19-15-11-12-16-20(19)22(14-10-8-6-4-2)24(18-26)23(21)17-25/h11-12,15-16H,3-10,13-14H2,1-2H3 |
Clave InChI |
DYSKFZNWULUTSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=C(C2=CC=CC=C21)CCCCCC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)




![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)



![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)

